(3S)-4-azaniumyl-3-hydroxybutanoate
Description
Properties
IUPAC Name |
(3S)-4-azaniumyl-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[NH3+])O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C[NH3+])O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-azaniumyl-3-hydroxybutanoate typically involves the use of starting materials such as D-gulonic acid γ-lactone and D-glucono-δ-lactone. The synthetic route includes several steps, such as triflation, azidation, hydrogenation, and N-protection . These steps are carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms can be engineered to produce the compound through fermentation processes, which are then followed by purification steps to obtain the high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-azaniumyl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as keto acids from oxidation, amino alcohols from reduction, and amides from substitution reactions.
Scientific Research Applications
(3S)-4-azaniumyl-3-hydroxybutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is involved in metabolic studies and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: The compound is used in the production of various biochemical products and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-4-azaniumyl-3-hydroxybutanoate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in amino acid metabolism, leading to the production of other important biomolecules. The molecular targets include enzymes like aminotransferases and dehydrogenases, which facilitate the conversion of the compound into its active forms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several biologically significant molecules. A detailed comparison is provided below:
Table 1: Structural and Functional Comparison
| Compound Name | Structure | Key Features | Biological Role |
|---|---|---|---|
| (3S)-4-azaniumyl-3-hydroxybutanoate | C4 chain: -OH (C3), -NH₃⁺ (C4), (S)-configuration | Amphoteric; potential metabolic intermediate | Hypothesized roles in microbial pathways or amino acid metabolism |
| 4-Aminobutanoate (GABA) | C4 chain: -NH₃⁺ (C4); no hydroxyl group | Major inhibitory neurotransmitter | Regulates neuronal excitability in mammals |
| (3R)-3-hydroxybutyrate | C4 chain: -OH (C3), ketone body | Energy substrate during fasting | Ketogenesis product; utilized by brain and muscle |
| L-Threonine | C4 chain: -NH₃⁺ (C2), -OH (C3), (2S,3R)-configuration | Essential amino acid | Protein synthesis; precursor to glycine and serine |
| L-Homoserine | C4 chain: -NH₃⁺ (C2), -OH (C4) | Non-proteinogenic amino acid | Intermediate in aspartate metabolism and cysteine synthesis in plants/microbes |
Key Differences :
- Stereochemistry: The (S)-configuration distinguishes it from enantiomers like (3R)-4-azaniumyl-3-hydroxybutanoate, which may exhibit divergent biological activity.
- Metabolic Pathways : While 3-hydroxybutyrate is a ketone body, the target compound’s ammonium group suggests involvement in nitrogen metabolism, akin to L-homoserine.
Q & A
Q. What are the optimal synthetic routes for (3S)-4-azaniumyl-3-hydroxybutanoate, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves chiral precursors or catalysts to enforce the (3S) configuration. A nucleophilic substitution or reductive amination strategy can introduce the azaniumyl group at position 4. For example, ethyl 4-chloro-3-hydroxybutanoate (a structurally related compound) is synthesized using a base like potassium carbonate and alkyl halides . Enantiomeric purity is verified via chiral HPLC or polarimetry. To ensure stereochemical fidelity, asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) is recommended. Characterization includes -NMR (e.g., δ4.7 for hydroxyl protons) and FT-IR (e.g., 2,125 cm for alkyne stretches in intermediates) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR can resolve stereochemistry (e.g., coupling constants for vicinal protons) and confirm the azaniumyl group.
- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis, as seen in structurally similar compounds like (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Ion Chromatography : Quantifies ionic impurities (e.g., residual chloride from synthesis) .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies should test buffers across pH 2–9 at 25°C and 4°C. The compound’s ammonium group may protonate/deprotonate, altering solubility and reactivity. Degradation products (e.g., lactones or decarboxylated derivatives) are monitored via HPLC-MS. For example, analogs like 3-amino-4-hydroxybenzoic acid degrade via oxidative pathways under alkaline conditions . Stability is maximized in mildly acidic buffers (pH 4–6), with lyophilization recommended for long-term storage .
Q. What is the biological significance of this compound in metabolic pathways?
Methodological Answer: The compound is hypothesized to act as an intermediate in γ-aminobutyric acid (GABA) metabolism or as a substrate for aminotransferases. In vitro assays using -labeled analogs can track incorporation into metabolic networks. Competitive inhibition studies (e.g., against GABA receptors) require electrophysiological recordings or fluorometric assays . Preliminary data from related compounds (e.g., 4-aminosalicylic acid) suggest potential roles in redox modulation .
Q. How do structural analogs of this compound differ in bioactivity?
Methodological Answer: Compare analogs like (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride (fluorinated phenyl group) and 3-hydroxy-4-(trimethylazaniumyl)butanoate (trimethylammonium substitution) . Bioactivity is assessed via:
- Enzymatic assays : Kinetic parameters (, ) with purified enzymes (e.g., dehydrogenases).
- Cell-based assays : Cytotoxicity or uptake efficiency in neuronal cell lines.
- Computational docking : Binding affinity predictions to targets like GABA receptors .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stereochemical outcomes during synthesis?
Methodological Answer: Discrepancies in enantiomeric excess (ee) may arise from competing reaction pathways (e.g., racemization during workup). Strategies include:
- In situ monitoring : Real-time Raman spectroscopy to track chiral intermediates.
- Isotopic labeling : - or -labeled precursors to trace stereochemical drift.
- Meta-analysis : Compare datasets from divergent methods (e.g., Haddad et al.’s receptor-response models vs. Saito et al.’s multi-receptor profiling) .
Q. How can computational models predict the interaction of this compound with biological receptors?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to GABA receptors using force fields like CHARMM36.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze proton transfer events at the ammonium group.
- Machine Learning (ML) : Train models on receptor-odorant datasets (e.g., Saito et al.’s 93-odorant library) to predict agonism/antagonism .
Q. What experimental designs address conflicting data on the compound’s degradation pathways?
Methodological Answer: Contradictions may stem from analytical sensitivity (e.g., HPLC vs. LC-MS detection limits). A tiered approach is recommended:
High-Resolution Mass Spectrometry (HRMS) : Identify degradation products with ppm accuracy.
Isotope-Labeled Stability Studies : Use -labeled water to track hydrolysis.
Cross-Validation : Compare results across labs using standardized protocols (e.g., ICH guidelines).
Q. How can enzymatic assays differentiate between substrate and inhibitor roles of this compound?
Methodological Answer:
- Kinetic Analysis : Measure (inhibition constant) vs. (substrate affinity) under varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes like glutamate decarboxylase.
- Knockout Models : Use CRISPR-edited cell lines to assess metabolic flux changes .
Q. What hybrid methodologies integrate wet-lab and computational data for mechanistic studies?
Methodological Answer:
- Systems Biology Modeling : Combine enzyme kinetics (wet-lab) with genome-scale metabolic models (GEMs).
- Cheminformatics : Map structure-activity relationships (SAR) using PubChem data and docking scores .
- Multi-Omics Integration : Correlate transcriptomic/proteomic data with compound exposure effects, as demonstrated in hybrid receptor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
